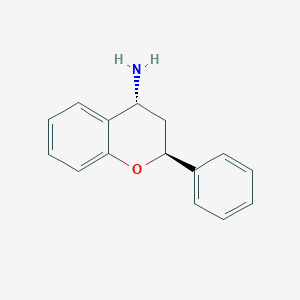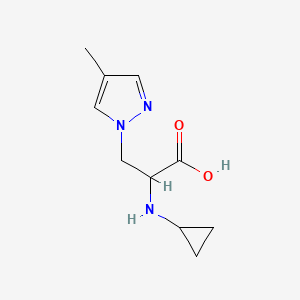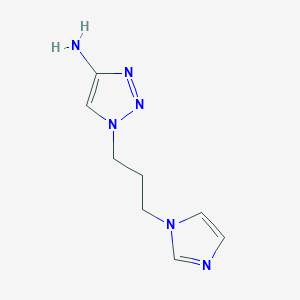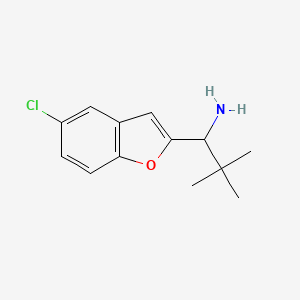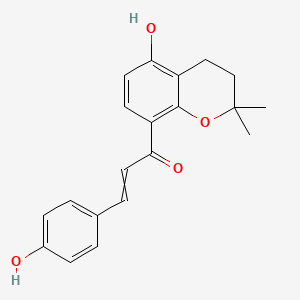
2-(4-Nitrophenoxy)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C11H13NO4 It is characterized by a cyclopentane ring substituted with a hydroxyl group and a 4-nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)cyclopentan-1-ol typically involves nucleophilic substitution reactions. One common method includes the reaction of 4-nitrophenol with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group of cyclopentanol with the nitrophenoxy group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2-(4-Nitrophenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Bases such as potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products include cyclopentanone derivatives.
Reduction: The major product is 2-(4-Aminophenoxy)cyclopentan-1-ol.
Substitution: Various substituted cyclopentanol derivatives can be formed depending on the nucleophile used.
科学的研究の応用
2-(4-Nitrophenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Nitrophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenoxy)cyclopentan-1-ol: Similar structure but with a methoxy group instead of a nitro group.
2-(4-Aminophenoxy)cyclopentan-1-ol: Formed by the reduction of the nitro group to an amino group.
2-(4-Chlorophenoxy)cyclopentan-1-ol: Contains a chlorine atom instead of a nitro group.
Uniqueness
2-(4-Nitrophenoxy)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a nitrophenoxy group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
2-(4-nitrophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13NO4/c13-10-2-1-3-11(10)16-9-6-4-8(5-7-9)12(14)15/h4-7,10-11,13H,1-3H2 |
InChIキー |
MDAMELCGMCPLKH-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)OC2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
